Cas no 2679830-99-8 (2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid)

2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
- EN300-28280026
- 2679830-99-8
- 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid
-
- インチ: 1S/C11H16N2O5/c1-2-6-18-11(17)13(7-9(14)15)10(16)8-4-3-5-12-8/h2,8,12H,1,3-7H2,(H,14,15)/t8-/m0/s1
- InChIKey: KAGZAAFARVPCFN-QMMMGPOBSA-N
- ほほえんだ: O=C([C@@H]1CCCN1)N(C(=O)OCC=C)CC(=O)O
計算された属性
- せいみつぶんしりょう: 256.10592162g/mol
- どういたいしつりょう: 256.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 95.9Ų
2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280026-0.25g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 95.0% | 0.25g |
$789.0 | 2025-03-19 | |
Enamine | EN300-28280026-0.5g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
Enamine | EN300-28280026-0.1g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-28280026-10.0g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-28280026-2.5g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-28280026-1g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 1g |
$857.0 | 2023-09-09 | ||
Enamine | EN300-28280026-10g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 10g |
$3683.0 | 2023-09-09 | ||
Enamine | EN300-28280026-0.05g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
Enamine | EN300-28280026-1.0g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-28280026-5.0g |
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid |
2679830-99-8 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 |
2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid 関連文献
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acidに関する追加情報
Introduction to 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid (CAS No. 2679830-99-8)
2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid, identified by its CAS number 2679830-99-8, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule incorporates several key functional groups, including an acetic acid moiety, a pyrrolidine ring, and an ester group, which contribute to its unique chemical properties and potential therapeutic applications.
The pyrrolidine ring in the molecular structure of 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid is particularly noteworthy. Pyrrolidine derivatives are well-known for their versatility in medicinal chemistry, often serving as key structural motifs in bioactive molecules. The presence of the (2S)-configuration at the nitrogen atom of the pyrrolidine ring suggests a high degree of stereochemical specificity, which is crucial for the biological activity of many pharmacological agents. This stereochemical feature may play a significant role in the compound's interaction with biological targets, potentially influencing its efficacy and selectivity.
The ester group in the molecule, specifically the N-(prop-2-en-1-yloxy)carbonyl moiety, is another critical feature that contributes to the compound's chemical behavior. Ester groups are frequently employed in pharmaceuticals due to their ability to modulate solubility, metabolic stability, and pharmacokinetic properties. The propenyl ether portion of this ester group introduces a degree of flexibility and lipophilicity, which can be advantageous for membrane permeability and target binding. These structural elements collectively enhance the compound's potential as a lead molecule in drug discovery.
In recent years, there has been growing interest in developing small-molecule inhibitors that target specific enzymes involved in cancer metabolism. The acetic acid moiety in 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid provides a potential site for interaction with enzymes such as kinases or proteases, which are often dysregulated in cancer cells. By modulating the activity of these enzymes, this compound may offer a novel therapeutic approach to cancer treatment. Preliminary studies have suggested that derivatives of this class exhibit inhibitory effects on various cancer-related pathways, making them attractive candidates for further investigation.
The synthesis of 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The stereochemistry at the pyrrolidine nitrogen must be preserved throughout the synthesis, necessitating the use of chiral auxiliaries or catalysts. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical and clinical studies.
One of the most exciting aspects of studying compounds like 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid is their potential for modulating immune responses. Immune checkpoint inhibitors have revolutionized cancer therapy by harnessing the body's own immune system to target tumors. The structural features of this compound suggest that it may interact with immune receptors or signaling pathways, potentially leading to novel immunotherapeutic strategies. Research is ongoing to explore its effects on immune cell function and its ability to enhance anti-tumor responses.
The pharmacokinetic profile of 2679830-99-8 is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical utility. The presence of both hydrophilic and lipophilic regions in its structure may influence its solubility and bioavailability. Computational modeling techniques are increasingly being used to predict these properties before experimental testing, thereby accelerating drug development timelines.
In conclusion, 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid (CAS No. 2679830-99-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the pyrrolidine ring, ester group, and acetic acid moiety, make it a versatile molecule with potential applications in oncology and immunotherapy. As research continues to uncover new biological targets and therapeutic strategies, compounds like this are poised to play a significant role in the development of next-generation drugs.
2679830-99-8 (2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid) 関連製品
- 113978-49-7(Benzene, 1-(butylthio)-3-nitro-)
- 2228382-93-0(3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid)
- 1795489-90-5(5-chloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide)
- 2344685-64-7(6-Isoquinolinecarboxylic acid, decahydro-, hydrochloride (1:1))
- 2171756-40-2(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1105234-37-4(3-chloro-N-(2-phenoxyethyl)benzene-1-sulfonamide)
- 1427379-66-5(2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-ethylbutanoic acid)
- 2172536-57-9(1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}pyrrolidine-3-carboxylic acid)
- 2639463-05-9(7-bromo-3H-1,2,3triazolo4,5-cpyridine hydrochloride)
- 103263-31-6(2,2-diethylcyclopentan-1-one)




